3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one
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Overview
Description
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one typically involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . This method yields various benzothiazole derivatives, including the target compound, in good yields.
Chemical Reactions Analysis
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has shown potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes and signaling pathways involved in inflammation and pain. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cyclooxygenase (COX) enzymes and other key proteins involved in the inflammatory response.
Comparison with Similar Compounds
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one can be compared with other benzothiazole derivatives, such as:
- 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)(phenylacetyl)amino]-N,N-dimethyl-1-propanaminium
- 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide
These compounds share similar structural features but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific combination of the benzothiazole and thioxoimidazolidinone moieties, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
59362-58-2 |
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Molecular Formula |
C12H11N3O2S2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-(6-ethoxy-1,3-benzothiazol-2-yl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H11N3O2S2/c1-2-17-7-3-4-8-9(5-7)19-12(14-8)15-10(16)6-13-11(15)18/h3-5H,2,6H2,1H3,(H,13,18) |
InChI Key |
UBRZHSMBWICOPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(=O)CNC3=S |
solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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